1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-5-nitrophenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-5-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Benzodiazepines in Tumor Targeting
Novel radioiodinated 1,4-benzodiazepines have been developed and characterized as high-affinity selective antagonists at cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds, particularly compound 9, show promise for in vivo tumor targeting due to their ability to reveal a substantially higher number of CCK(1) receptor binding sites in tumors compared to established peptidic CCK agonist radioligands (Akgün et al., 2009).
Antimicrobial and Anticancer Derivatives
Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activities. One such derivative, N-((6 - (4-chlorophenoxy) / (4-bromophenoxy) / (4- nitrophenoxy) - 6 - oxido - 4, 8-dihyro - 1H - (1, 3, 2) dioxaphophepino (5, 6-d) imidazole-1-yl-) methyl) morpholine - 4 - carboxamide / piperidine - 1 - carboxamide / 4-methyl piperazine - 1 - carboxamide, showcased significant results in antimicrobial evaluations (Rani et al., 2014).
Antiproliferative Activities Against Cancer Cell Lines
4-aryl-thieno[1,4]diazepin-2-one derivatives, including urea derivatives, have been synthesized and assessed for antiproliferative activities against melanoma and hematopoietic cell lines. Some derivatives, notably the urea derivatives, displayed potent activities surpassing those of the standard reference, sorafenib (Lee et al., 2018).
Potential in Synthesis of Hydrogelators
The compound forms hydrogels in acidic conditions, and the morphology and rheology of these gels can be tuned by altering the identity of the anion. This indicates potential applications in the creation of materials with specific physical properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-28-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)26-22(23(28)30)27-24(31)25-18-14-16(29(32)33)12-13-20(18)34-2/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPRIYHKUNCRV-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-5-nitrophenyl)urea |
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